

The Architecture of a Precision Inhibitor: A Technical Guide to RMC-4627

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical evaluation of **RMC-4627**, a novel bi-steric and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).

Chemical Structure and Properties

RMC-4627 is a synthetically derived bi-steric molecule, meticulously designed for high-potency and selective inhibition of mTORC1.[1][2][3] It is composed of a rapamycin core structure covalently linked to a PP242-derived active site inhibitor.[1][3] This linkage is achieved through an ether bond at the C40 position of the rapamycin macrocycle, connected to a polyethylene glycol (PEG) linker.[2][3]



Property	Value
Chemical Formula	C93H141N11O23
Molecular Weight	1781.17 g/mol
CAS Number	2250059-52-8
SMILES	NC1=C2C(C3=CC4=CC(O)=CC=C4N3)=NN(C2 =NC=N1)CCCCNC(CCOCCOCCOCCOCCCCC OCCOCCOCCN5C=C(N=N5)CCCCO[C@H]6 INVALID-LINKCINVALID-LINK OC([C@@]8([H])N(CCCC8)C(C([C@@]9(O INVALID-LINK([H])CINVALID-LINK =C/C=C/C=C/INVALID-LINK=C/INVALID- LINK =O)C)O)OC)=O)C)C)OC)O)=O)=O)=O)C">C@ @HOC)=O

Mechanism of Action: Selective mTORC1 Inhibition

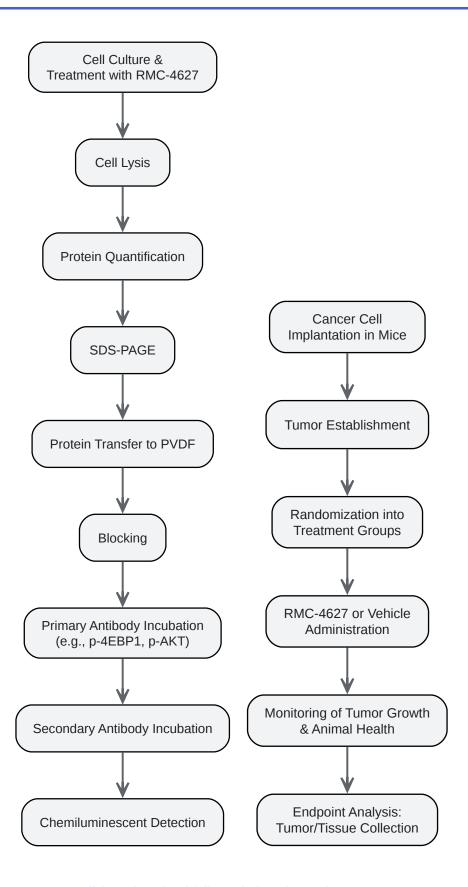
RMC-4627 functions as a highly selective inhibitor of mTORC1, a crucial cellular signaling node that regulates cell growth, proliferation, and metabolism.[1][4] Its unique bi-steric design allows it to simultaneously engage two distinct sites on the mTORC1 complex. The rapamycin moiety binds to the FKBP12 protein, which then complexes with the FRB domain of mTOR, while the PP242-derived component targets the ATP-binding site of the mTOR kinase domain.[3] This dual-binding mechanism confers high potency and, critically, selectivity for mTORC1 over the related mTOR complex 2 (mTORC2).[1][5][6]

This selectivity is a key feature of **RMC-4627**, as it avoids the broader cellular effects and potential toxicities associated with dual mTORC1/mTORC2 inhibitors.[1] The primary downstream effect of **RMC-4627** is the potent and sustained inhibition of the phosphorylation of 4E-binding protein 1 (4E-BP1), a key substrate of mTORC1 that controls cap-dependent translation initiation.[1][4][6] By inhibiting 4E-BP1 phosphorylation, **RMC-4627** effectively suppresses the translation of oncogenic proteins, such as MYC, leading to cell cycle arrest and apoptosis in cancer cells.[2]









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